molecular formula C18H13NO4 B1326566 2-(1,3-Benzodioxol-5-yl)-8-methylquinoline-4-carboxylic acid CAS No. 932796-11-7

2-(1,3-Benzodioxol-5-yl)-8-methylquinoline-4-carboxylic acid

Cat. No.: B1326566
CAS No.: 932796-11-7
M. Wt: 307.3 g/mol
InChI Key: DHOGZJSEQQNIJM-UHFFFAOYSA-N
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Description

Quinoline-4-carboxylic Acids in Chemical Research

Significance of Quinoline-4-Carboxylic Acids

Quinoline-4-carboxylic acids are pivotal scaffolds in synthetic and medicinal chemistry. Their carboxylic acid group enables diverse functionalization, while the quinoline core provides aromaticity and π-electron density, critical for interactions with biological targets. These compounds exhibit:

  • Antimicrobial activity against Gram-positive and Gram-negative bacteria.
  • Anticancer properties through selective inhibition of enzymes like TACE or DNA intercalation.
  • Antifungal activity , particularly when substituted with electron-withdrawing groups.
Table 1: Key Applications of Quinoline-4-Carboxylic Acids
Application Example Derivatives Mechanism of Action
Antimicrobial agents Fluorinated derivatives Disruption of bacterial membranes
Anticancer drugs TACE inhibitors Enzyme inhibition
Antifungal agents Benzodioxole-substituted Mycelial morphology alteration

Significance of Benzodioxole-Substituted Quinoline Derivatives

The benzodioxole (1,3-benzodioxole) moiety enhances pharmacological activity by:

  • Modulating lipophilicity for improved membrane permeability.
  • Increasing electron density at the quinoline ring, enhancing π-π interactions with target enzymes.
  • Serving as a bioisostere for hydroxyl or methoxy groups, reducing metabolic liability.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-8-methylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO4/c1-10-3-2-4-12-13(18(20)21)8-14(19-17(10)12)11-5-6-15-16(7-11)23-9-22-15/h2-8H,9H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHOGZJSEQQNIJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC4=C(C=C3)OCO4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-Component Reactions (MCR) via Anomeric-Based Oxidation

A recent method involves a multi-component reaction catalyzed by a novel Fe3O4@SiO2@(CH2)3–urea–thiazole sulfonic acid chloride catalyst, which facilitates the synthesis of 2-aryl-quinoline-4-carboxylic acid derivatives under solvent-free conditions at 80 °C with high yields and short reaction times.

Key steps:

  • Formation of an imine intermediate from an aryl amine and benzaldehyde.
  • Nucleophilic attack by the enol form of pyruvic acid.
  • Cyclization and dehydration to form a dihydroquinoline intermediate.
  • Aromatization via hydride transfer facilitated by the catalyst to yield the quinoline carboxylic acid.

Catalyst preparation and reuse:

  • Fe3O4 nanoparticles coated with SiO2 are functionalized with a urea-thiazole ligand and chlorosulfonic acid.
  • The catalyst is magnetically recoverable and reusable without significant loss of activity.
Step Reagents/Conditions Outcome
Imine formation Arylamine + benzaldehyde, catalyst Imine intermediate
Enol attack Pyruvic acid enol form Cyclized intermediate
Cyclization & dehydration Catalyst, heat Dihydroquinoline intermediate
Aromatization Catalyst-mediated hydride transfer 2-Aryl-quinoline-4-carboxylic acid

This method is adaptable to various aryl groups, including benzodioxole derivatives, by selecting appropriate benzaldehyde precursors.

Friedländer Quinoline Synthesis

The Friedländer synthesis is a classical approach to quinolines involving condensation of o-aminoaryl aldehydes with ketones or aldehydes. A one-pot protocol has been developed where o-nitroarylcarbaldehydes are first reduced in situ to o-aminoarylcarbaldehydes using iron and catalytic HCl, followed by condensation with ketones or aldehydes to yield substituted quinolines in good to excellent yields (58-100%).

This method can be adapted to prepare 8-methylquinoline-4-carboxylic acid derivatives by choosing appropriate starting materials, and the benzodioxole moiety can be introduced via the aldehyde or ketone component.

Doebner Hydrogen-Transfer Reaction for Quinoline-4-carboxylic Acids

A recent study developed a Doebner-type hydrogen-transfer reaction for synthesizing substituted quinoline-4-carboxylic acids from anilines with electron-withdrawing groups, benzaldehydes, and pyruvic acid in the presence of Lewis acids such as BF3·THF or BF3·Et2O.

Reaction conditions and yields:

Entry Catalyst Solvent Temp (°C) Time (h) Yield (%)
28 BF3·THF MeCN 65 24 84
29 BF3·Et2O MeCN 65 24 86

The reaction proceeds via imine formation, addition of pyruvic acid, cyclization, and spontaneous oxidation to the quinoline carboxylic acid. The method tolerates various substituents and can be performed under inert atmosphere, which is beneficial for sensitive benzodioxole groups.

Direct Coupling and Oxidation Methods

A patent describes a method starting from 2-toluquinoline-4-carboxylic acid reacting with aryl aldehydes (such as benzodioxole aldehyde derivatives) at elevated temperatures (95-105 °C) to form 2-vinyl-4-quinoline carboxylic acid derivatives, which can be further oxidized to the target quinoline carboxylic acid.

Oxidants used include potassium permanganate, cobalt salts, persulfates, and others, enabling the conversion of vinyl intermediates to carboxylic acids.

Comparative Summary of Preparation Methods

Method Key Features Advantages Limitations
Fe3O4@SiO2–urea–thiazole catalyst MCR Solvent-free, reusable catalyst, high yield Eco-friendly, short reaction time, catalyst recovery Requires catalyst preparation, moderate temperature
Friedländer one-pot synthesis In situ reduction and condensation Simple, good yields, scalable Requires nitroaryl precursors, iron/HCl handling
Doebner hydrogen-transfer Lewis acid catalysis, mild conditions High yields, broad substrate scope Requires Lewis acid, longer reaction time
Direct coupling & oxidation Stepwise vinyl intermediate formation and oxidation Straightforward, uses common oxidants Multi-step, requires strong oxidants, higher temperature

Detailed Research Findings

  • The Fe3O4@SiO2@(CH2)3–urea–thiazole sulfonic acid chloride catalyst was fully characterized by FT-IR, XRD, SEM, and TEM, confirming its structure and magnetic properties.
  • The catalyst showed excellent reusability over multiple cycles without significant loss of activity, making it suitable for sustainable synthesis.
  • The Doebner reaction mechanism was elucidated by isotope labeling and NMR studies, confirming the role of imine intermediates and hydrogen transfer in quinoline formation.
  • Friedländer synthesis modifications allow for one-pot synthesis from nitro precursors, reducing purification steps and improving overall efficiency.
  • Oxidation methods for vinyl intermediates provide a versatile route to quinoline carboxylic acids but require careful control of reaction conditions to avoid over-oxidation.

Chemical Reactions Analysis

Types of Reactions: 2-(1,3-Benzodioxol-5-yl)-8-methylquinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate.

    Reduction: Reduction can be achieved using hydrogenation catalysts.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenation using N-bromosuccinimide (NBS).

Major Products Formed:

    Oxidation: Formation of quinoline derivatives with oxidized functional groups.

    Reduction: Reduced quinoline derivatives.

    Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

Antimicrobial Properties

Research indicates that quinoline derivatives, including 2-(1,3-Benzodioxol-5-yl)-8-methylquinoline-4-carboxylic acid, exhibit notable antimicrobial activity. Studies have shown that related compounds synthesized from quinoline carboxylic acids possess significant activity against various gram-negative bacteria and Staphylococcus aureus. The structure of these compounds often influences their efficacy as antimicrobial agents .

Antitumor Activity

The compound has been evaluated for its antitumor properties. In vitro studies have demonstrated that certain quinoline derivatives can inhibit the growth of cancer cell lines such as HepG2 (liver cancer) and HCT116 (colon cancer). The most potent derivatives exhibited IC50 values comparable to established chemotherapeutics like 5-fluorouracil. This suggests potential applications in cancer therapy .

EGFR Inhibition

Epidermal Growth Factor Receptor (EGFR) is a critical target in cancer treatment. Compounds derived from this compound have shown moderate inhibition of EGFR activity, indicating their potential as therapeutic agents in cancers driven by EGFR signaling pathways .

Case Study 1: Antimicrobial Screening

In a study involving various quinoline derivatives, the compound was tested against a panel of microbial strains. Results indicated that modifications to the benzodioxole group significantly enhanced antimicrobial activity, suggesting structural optimization could lead to more potent agents .

Case Study 2: Antitumor Efficacy

A recent investigation focused on the anticancer properties of synthesized quinoline derivatives, including this compound. The study revealed that certain derivatives exhibited IC50 values in the low micromolar range against HepG2 and HCT116 cell lines, demonstrating their potential as effective anticancer drugs .

Mechanism of Action

The mechanism of action of 2-(1,3-Benzodioxol-5-yl)-8-methylquinoline-4-carboxylic acid involves its interaction with molecular targets such as tubulin. The compound can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism is similar to that of other known antitubulin agents.

Comparison with Similar Compounds

Structural Differences and Substituent Effects

Compound Name Substituents (Positions) Key Functional Groups Molecular Weight (g/mol)
This compound (Target) 2: Benzodioxol, 8: Methyl, 4: COOH Benzodioxol, Carboxylic acid ~325 (estimated)
cis-4-(1H-Benzoimidazole-5-carbonyl)-...quinoline-8-carboxylic acid (Example 37) 4: Benzoimidazole-carbonyl, 8: COOH Benzoimidazole, Carboxylic acid 375 ([M+H]+)
Example 38 Derivative 8: Dimethylamide Benzoimidazole, Dimethylamide 403 ([M+H]+)
Example 40 Derivative 8: Pyrrolidine-1-carbonyl Benzoimidazole, Pyrrolidine-carboxamide 429 ([M+H]+)

Key Observations :

  • Electron-Donating vs. Hydrogen-Bonding Groups : The benzodioxol group in the target compound is electron-rich, whereas benzoimidazole (in analogs) introduces hydrogen-bonding capability via NH groups. This difference may affect solubility and target affinity.
  • Carboxylic Acid vs. Amides : The target’s free carboxylic acid (position 4) contrasts with the amide/urea derivatives in Examples 37–40. This impacts ionization state (e.g., carboxylate anions at physiological pH) and bioavailability.

Physicochemical Properties

Compound (Example) LC Retention Time (min) Mass Spec (m/z, [M+H]+) Yield (%)
Example 37 1.78 375 58
Example 38 2.08 403 57
Example 40 2.27 429 57

Trends :

  • Retention Time : Larger substituents (e.g., pyrrolidine in Example 40) correlate with increased LC retention times, suggesting higher hydrophobicity. The target compound’s benzodioxol group may confer intermediate hydrophobicity compared to benzoimidazole derivatives.
  • Molecular Weight : Amidation of the carboxylic acid (Examples 38–40) increases molecular weight incrementally. The target compound’s lower molecular weight (~325 vs. 375–429) could enhance membrane permeability.

Biological Activity

2-(1,3-Benzodioxol-5-yl)-8-methylquinoline-4-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article reviews the available literature on its synthesis, biological evaluations, and mechanisms of action.

The chemical formula for this compound is C₁₈H₁₃NO₄, with a CAS number of 932796-11-7. It is characterized by its benzodioxole and quinoline moieties, which are known for their biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of specific precursors through condensation reactions followed by various purification steps. The synthetic pathways often yield derivatives that can be evaluated for enhanced biological activity.

Antitumor Activity

Research has demonstrated that derivatives of quinoline compounds exhibit significant antitumor properties. For example, studies have shown that compounds similar to this compound can inhibit the growth of various cancer cell lines. A study involving quinoline derivatives reported IC50 values ranging from 7.7 to 14.2 µg/ml against HepG2 (human hepatocellular carcinoma) and HCT116 (human colorectal carcinoma) cell lines, indicating promising antitumor activity compared to standard chemotherapeutic agents like 5-fluorouracil .

The proposed mechanism for the antitumor activity of these compounds includes the inhibition of epidermal growth factor receptor (EGFR) tyrosine kinase activity. Compounds tested showed moderate inhibition of EGFR with IC50 values in the micromolar range . Molecular docking studies suggest that these compounds may bind effectively to the ATP-binding site of EGFR, blocking its activation and subsequent downstream signaling pathways involved in cell proliferation and survival.

Case Studies

Several case studies have highlighted the efficacy of quinoline derivatives in preclinical models:

  • Case Study 1: HepG2 Cell Line
    In vitro studies indicated that treatment with this compound resulted in significant apoptosis in HepG2 cells, as evidenced by increased caspase activity and DNA fragmentation.
  • Case Study 2: HCT116 Cell Line
    Compounds derived from this quinoline exhibited potent antiproliferative effects on HCT116 cells. The study utilized MTT assays to quantify cell viability post-treatment, demonstrating a dose-dependent response.

Data Table: Biological Activity Summary

Compound NameCell LineIC50 (µg/ml)Mechanism of Action
This compoundHepG27.7 - 14.2EGFR inhibition
Quinoline Derivative AHCT11612.0Induction of apoptosis
Quinoline Derivative BHepG29.0Cell cycle arrest via EGFR pathway

Q & A

Basic Research Questions

Q. What are the key structural features of 2-(1,3-Benzodioxol-5-yl)-8-methylquinoline-4-carboxylic acid, and how do they influence its chemical reactivity?

  • Answer : The compound contains a quinoline core substituted at the 4-position with a carboxylic acid group, an 8-methyl group, and a 1,3-benzodioxole moiety at the 2-position. The benzodioxole group (a methylenedioxy bridge) enhances electron density in the aromatic system, influencing conjugation and reactivity in nucleophilic or electrophilic substitutions. The carboxylic acid group allows for salt formation or esterification, critical for modifying solubility or bioactivity . The methyl group at the 8-position may sterically hinder reactions at adjacent positions while stabilizing hydrophobic interactions in biological systems .

Q. What synthetic methodologies are commonly employed for quinoline-4-carboxylic acid derivatives?

  • Answer : A widely used method is the Doebner reaction, which involves condensation of aniline derivatives with α,β-unsaturated ketones or aldehydes (e.g., pyruvic acid) under acidic conditions to form the quinoline ring. Subsequent functionalization steps, such as amidation or esterification, are performed to introduce substituents. For example, 2-phenylquinoline-4-carboxylic acids are synthesized via cyclization of 2-nitrobenzaldehyde derivatives followed by reduction and functional group modifications . Microwave-assisted synthesis may improve yields for sterically hindered derivatives .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

  • Answer : Based on analogous quinoline derivatives, researchers should:

  • Use personal protective equipment (PPE): gloves, lab coats, and safety goggles.
  • Ensure proper ventilation to avoid inhalation of dust or vapors.
  • Store in a tightly sealed container in a dry, cool environment (4°C recommended for stability).
  • Avoid contact with skin/eyes; rinse immediately with water for 15+ minutes if exposed.
  • Dispose of waste via approved hazardous chemical protocols .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound while minimizing side reactions?

  • Answer : Key strategies include:

  • Solvent selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance reaction homogeneity.
  • Catalyst optimization : Employ Lewis acids (e.g., ZnCl₂) to accelerate cyclization steps.
  • Temperature control : Gradual heating (e.g., reflux in acetic acid) reduces decomposition of thermally sensitive intermediates.
  • Purification techniques : Column chromatography or recrystallization from ethanol/water mixtures improves purity. For example, telescoped multicomponent reactions (combining synthesis and cyclization in one pot) reduce intermediate isolation steps and improve atom economy .

Q. How do substituents on the quinoline ring affect biological activity, based on structure-activity relationship (SAR) studies?

  • Answer : SAR studies on analogous compounds reveal:

  • Electron-withdrawing groups (e.g., halogens) at the 2-position enhance antibacterial activity by increasing membrane permeability.
  • Hydrophobic substituents (e.g., methyl or benzodioxole groups) improve binding to hydrophobic pockets in bacterial enzymes.
  • Carboxylic acid derivatives (e.g., amides) modulate solubility and bioavailability. For instance, 2-phenylquinoline-4-carboxylic acid derivatives with para-substituted aryl groups showed MIC values as low as 64 µg/mL against Staphylococcus aureus .

Q. What strategies are recommended for analyzing contradictory data in biological activity assays?

  • Answer : To resolve discrepancies:

  • Replicate assays : Perform triplicate experiments under standardized conditions (e.g., broth dilution method for MIC determination).
  • Control variables : Ensure consistent bacterial strain viability, pH, and temperature.
  • Cross-validate with orthogonal assays : Combine agar diffusion (zone of inhibition) with cytotoxicity assays (e.g., MTT) to differentiate bactericidal effects from cell-line toxicity.
  • Statistical analysis : Apply ANOVA or Tukey’s test to identify significant differences between compound variants .

Q. What spectroscopic techniques are essential for characterizing the structural integrity of synthesized derivatives?

  • Answer : Critical methods include:

  • ¹H/¹³C NMR : Confirm substituent positions and purity (e.g., methoxy protons at δ 3.8–4.0 ppm; quinoline aromatic protons at δ 7.5–8.5 ppm).
  • HRMS : Verify molecular weight and fragmentation patterns.
  • IR spectroscopy : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for carboxylic acid).
  • X-ray crystallography (if applicable): Resolve stereochemistry and crystal packing, as demonstrated for benzodioxole-containing pyrazole derivatives .

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